molecular formula C13H11ClN6OS2 B2730726 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 887347-85-5

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No. B2730726
CAS RN: 887347-85-5
M. Wt: 366.84
InChI Key: DHMUUHMEEPUBBA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in several neurological disorders. Its chemical structure consists of a tetrazole ring, a thioether group, and a thiazole ring, which are all important for its biological activity.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Antimicrobial Properties : Novel thiazole derivatives, including compounds related to "2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide," have been synthesized and investigated for their antimicrobial activities. These compounds have shown significant antibacterial and anticandidal effects against various pathogens, indicating their potential as antimicrobial agents (Dawbaa et al., 2021). Further, studies on substituted thiazoles from α-thiocyanato-acetophenones have reported antimicrobial properties, emphasizing the utility of thiazole derivatives in addressing microbial infections (Teller et al., 1990).

Cytotoxic Properties : Research into the cytotoxic activities of related compounds against various cancer cell lines has highlighted their potential in cancer research. Specifically, certain thiazole derivatives have demonstrated high cytotoxicity against human leukemia cells, suggesting their potential for development into anticancer drugs (Dawbaa et al., 2021).

Molecular Docking and Computational Studies

Molecular Docking : Computational studies, including molecular docking and quantum chemical calculations, have been conducted to understand the interactions between thiazole derivatives and biological targets. These studies provide insights into the binding affinities and mechanisms of action of these compounds, which is critical for drug design and development (Al-Hourani et al., 2015).

Quantum Chemical Calculations : Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives have been performed to predict their corrosion inhibition performances, demonstrating the versatility of these compounds beyond biomedical applications (Kaya et al., 2016).

Herbicidal and Antinociceptive Activities

Herbicidal Activity : Some derivatives have been explored for their herbicidal activity, indicating their potential use in agriculture for weed control (Liu et al., 2008).

properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6OS2/c1-8(11(21)16-12-15-6-7-22-12)23-13-17-18-19-20(13)10-4-2-9(14)3-5-10/h2-8H,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMUUHMEEPUBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

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